molecular formula C14H19FN2O B2538668 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide CAS No. 2379989-10-1

1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide

Cat. No.: B2538668
CAS No.: 2379989-10-1
M. Wt: 250.317
InChI Key: PQROYVVEZVJFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of fluorinated pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide typically involves the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide to afford the desired allylic amine. Reductive amination of this amine with p-anisaldehyde produces the protected amine, which is then deprotected to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The fluorine atom may enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-fluoropyrrolidine: Similar in structure but lacks the carboxamide group.

    3-Fluoro-N,N-dimethylpyrrolidine-3-carboxamide: Similar but without the benzyl group.

    1-Benzyl-3-chloro-N,N-dimethylpyrrolidine-3-carboxamide: Similar but with a chlorine atom instead of fluorine.

Uniqueness

1-Benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the carboxamide group allows for specific interactions with biological targets .

Properties

IUPAC Name

1-benzyl-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16(2)13(18)14(15)8-9-17(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQROYVVEZVJFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCN(C1)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.